Bienvenue dans la boutique en ligne BenchChem!

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

CNS Drug Discovery Lipophilicity Physicochemical Properties

This compound integrates a pyridazine core, azepane ring, and 4-methoxybenzoyl-piperazine, creating a unique 3D pharmacophore unmatched by close analogs. Its XLogP3 of 2.9, zero H-bond donors, and only 4 rotatable bonds align with CNS MPO criteria, making it ideal for CNS-focused screening libraries. Supplied at ≥90% purity (NMR/LCMS validated), it is available in 2 μmol and 5 μmol pre-plated formats for immediate assay-ready use. Researchers can leverage its synthetic tractability for rapid SAR exploration.

Molecular Formula C22H29N5O2
Molecular Weight 395.507
CAS No. 898406-44-5
Cat. No. B2550101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
CAS898406-44-5
Molecular FormulaC22H29N5O2
Molecular Weight395.507
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
InChIInChI=1S/C22H29N5O2/c1-29-19-8-6-18(7-9-19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-17H2,1H3
InChIKeyHJWIALWVKKQJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898406-44-5): Structural and Procurement Profile


1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898406-44-5) is a fully synthetic heterocyclic small molecule with the molecular formula C22H29N5O2 and a molecular weight of 395.5 g/mol [1]. It belongs to a proprietary screening library of functionalized pyridazines offered by Life Chemicals . The compound integrates three distinct pharmacophoric elements: a pyridazine core, an azepane ring, and a 4-methoxybenzoyl-substituted piperazine. Its computed XLogP3 of 2.9 and zero hydrogen bond donors position it in a favorable property space for CNS drug discovery programs [1]. The compound is supplied at ≥90% purity, validated by NMR and LCMS, making it suitable as a building block or a screening hit for medicinal chemistry campaigns .

Why In-Class Substitution of 1-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane Carries Significant Risk


While commercial libraries contain numerous benzoyl-piperazine-pyridazine analogs, the specific combination of the 4-methoxybenzoyl group and the seven-membered azepane ring in 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane creates a unique three-dimensional pharmacophore that is not replicated by close analogs [1]. Even minor substitutions, such as replacing the para-methoxy group with a para-trifluoromethyl group (CAS 898434-88-3), result in a higher molecular weight (433.5 g/mol) and dramatically altered lipophilicity . Without published head-to-head SAR data, the functional impact of these structural changes is unknown, but the physicochemical property shifts are sufficient to alter permeability, solubility, and target engagement [2]. Therefore, generic substitution without experimental validation risks losing critical activity or introducing new liabilities.

Quantitative Evidence Guide for the Selection of 1-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane over Closest Analogs


Physicochemical Profile Differentiation: Lipophilicity (XLogP3) Comparison Against the Trifluoromethyl Analog

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane exhibits a computed XLogP3 of 2.9 [1]. In contrast, its closest aromatic analog, the 4-trifluoromethyl derivative (CAS 898434-88-3), has a substantially higher lipophilicity, characteristic of the -CF3 group, although an exact computed value is not publicly available from a single authoritative source [2]. The 4-methoxybenzoyl substitution maintains the compound within the optimal CNS drug-like lipophilicity range (typically XLogP 1–3), while the -CF3 analog is predicted to exceed this range, potentially increasing off-target binding and metabolic clearance [3].

CNS Drug Discovery Lipophilicity Physicochemical Properties

Molecular Weight Optimization: Impact of Substituent Size on Ligand Efficiency Metrics

The target compound (MW = 395.5 g/mol) is the lowest molecular weight representative among its closest commercially available analogs [1]. The 2-bromobenzoyl analog (CAS 886896-95-3) has a molecular weight of 444.38 g/mol, and the 3,4-diethoxybenzoyl derivative (CAS 898459-79-5) is 453.59 g/mol . In a fragment-to-lead context, a lower molecular weight is advantageous for maintaining high ligand efficiency (LE) and providing scope for further optimization.

Ligand Efficiency Molecular Weight Drug-Likeness

Hydrogen Bond Donor Count: Advantage of Zero HBD for CNS Permeability

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane possesses zero hydrogen bond donors (HBD = 0) [1]. This is a critical parameter for passive blood-brain barrier (BBB) permeability. Analogs with different substituents may retain this property, but the 4-methoxy substitution ensures no additional HBD is introduced compared to a potential carboxylic acid or hydroxyl-substituted analog. The compound also features six hydrogen bond acceptors, primarily from the pyridazine, piperazine, and carbonyl moieties, which is within the acceptable range for CNS drugs [2].

Blood-Brain Barrier CNS Permeability Hydrogen Bond Donors

Rotatable Bond Count: Conformational Flexibility Comparison for Target Engagement

The target compound has only four rotatable bonds [1], which is half the number recommended by Veber's rule (≤10). This relatively limited flexibility is conferred by the rigid pyridazine core and the cyclic azepane and piperazine rings. In comparison, the 3,4-diethoxy analog (CAS 898459-79-5) introduces two additional ethoxy groups, increasing the rotatable bond count significantly and potentially paying a higher entropic penalty upon binding.

Conformational Analysis Rotatable Bonds Entropy

Purity and Analytical Validation: Quality Assurance for Reproducible Screening

The target compound is supplied by Life Chemicals with a certified purity of ≥90% confirmed by both NMR and LCMS . This dual-validation approach reduces the risk of false positives or false negatives in high-throughput screening campaigns caused by impurities. While many analogs from the same library share this quality standard, the specific batch traceability and available synthetic route validation provide a procurement advantage for this compound over alternatives from less-characterized sources .

Quality Control High-Throughput Screening Compound Integrity

Critical Caveat: Absence of Published Biological Activity Data Limits Direct Comparator Evidence

A comprehensive search of PubMed, PubChem BioAssay, Google Scholar, and patent databases reveals that no peer-reviewed biological activity data (IC50, EC50, Ki, % inhibition, or target engagement) has been published specifically for 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane or any of its closest analogs [1]. Consequently, all differentiation claims above are based on computed physicochemical properties and class-level inferences. This absence of biological data must be acknowledged as a significant limitation for any procurement decision based on pharmacological differentiation [2].

Data Gap Biological Activity SAR

Recommended Application Scenarios for 1-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane Based on Physicochemical Evidence


CNS-Focused High-Throughput Screening Library Expansion

Given its XLogP3 of 2.9, zero hydrogen bond donors, and only four rotatable bonds, 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is optimally positioned as an addition to a CNS-focused screening library [1]. Its physicochemical profile aligns with CNS MPO (Multiparameter Optimization) scoring criteria, making it a suitable candidate for screening against neurotransmitter receptors, ion channels, or kinases implicated in neurological disorders .

Scaffold for Fragment-Based Drug Discovery (FBDD)

The compound's moderate molecular weight (395.5 g/mol) and high proportion of sp3-hybridized carbons from the azepane ring make it an ideal starting point for fragment-based drug discovery [1]. Unlike larger, more complex analogs, this compound offers synthetic tractability through the piperazine nitrogen and the azepane ring for further derivatization, while maintaining a low molecular complexity suitable for fragment-to-lead campaigns .

Analytical Reference Standard for Method Development

With a certified purity of ≥90% by both NMR and LCMS, and a confirmed synthetic route, this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for related pyridazine-piperazine-azepane derivatives [1]. The availability of 2 μmol and 5 μmol pre-plated formats supports its direct use in assay-ready screening without further purification .

Negative Control or Tool Compound Generation

In the absence of published biological activity, this compound is best suited for use as a scaffold to generate active tool compounds or as a negative control in initial screening assays [1]. Its lack of reported bioactivity allows researchers to establish a clean baseline, and its structural versatility facilitates rapid SAR exploration to identify active derivatives, provided that primary screening data are generated in-house .

Quote Request

Request a Quote for 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.